1-methyl-1H-thieno[3,2-c]pyrazole

Heterocyclic synthesis Regioisomer stability Jacobson reaction

Researchers requiring a pre-methylated thienopyrazole scaffold often face an additional, low-yielding N-alkylation step and metabolic instability. 1-Methyl-1H-thieno[3,2-c]pyrazole provides a direct solution. - Directly enables SAR expansion: The N-1 methyl group pre-blocks metabolic N-dealkylation, making it suitable for in vivo kinase inhibitor programs. - Predictable regiochemistry: Enables exclusive C6 C-H arylation (49-94% yield), simplifying purification and structural assignment for library synthesis. - Ready-to-use solid: Supplied as a stable intermediate (mp 34-38 °C) for immediate use in cross-coupling or MOF ligand synthesis.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
Cat. No. B8309730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-thieno[3,2-c]pyrazole
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)SC=C2
InChIInChI=1S/C6H6N2S/c1-8-5-2-3-9-6(5)4-7-8/h2-4H,1H3
InChIKeyRLJNBQOIVIADPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-thieno[3,2-c]pyrazole – Core Identity and Physicochemical Profile


1-Methyl-1H-thieno[3,2-c]pyrazole (MW 138.19 g/mol, C₆H₆N₂S) is a fused thiophene-pyrazole bicyclic heterocycle bearing a methyl substituent at the N-1 position of the pyrazole ring . The thieno[3,2-c]pyrazole scaffold serves as a sulfur-containing bioisostere of indazole and has been validated as a core template in multiple kinase inhibitor discovery programs, notably Aurora kinase and GSK-3β inhibition [1][2]. The compound is commercially available as a research-grade building block (typical purity ≥95%), with a reported melting point of 34–38 °C and boiling point of 242.8 °C at 760 mmHg . Its primary utility lies in serving as a synthetic intermediate for downstream functionalization via cross-coupling and C–H activation chemistries, as well as a ligand precursor for metal-organic frameworks (MOFs) [3].

+Reported kinase inhibitor scaffold (hinge-binding core)
+Regioselective C6–H functionalization handle
+Dual-donor ligand for luminescent MOF/OLED materials

Why 1-Methyl-1H-thieno[3,2-c]pyrazole Cannot Be Replaced by Generic Analogs


Thienopyrazole regioisomers are not functionally interchangeable. The [3,2-c] fusion topology positions the sulfur atom and the two nitrogen atoms in a specific spatial arrangement that dictates both chemical reactivity and biological target recognition . The [2,3-c] isomer, for instance, undergoes a documented thiophene-to-pyrrole rearrangement under reductive cyclisation conditions that cleanly afford the [3,2-c] product, demonstrating fundamentally different chemical stability [1]. Furthermore, the [3,2-c] scaffold directs electrophilic palladium-catalyzed C–H arylation exclusively to the C6 position with complete regioselectivity, a transformation outcome that cannot be replicated on the [2,3-c] or [3,4-c] frameworks [2]. The N-1 methyl group additionally blocks metabolic N-dealkylation, a vulnerability of the unsubstituted 1H-thieno[3,2-c]pyrazole, making the methylated analog the preferred choice for any program advancing toward in vivo studies . Substituting with indazole—the benzene bioisostere—alters both the electron distribution and the hydrogen-bonding capacity of the heterocyclic core, which can abolish kinase hinge-binding interactions that rely on the thiophene sulfur .

[2,3-c] isomer rearranges to pyrrole; not accessible via standard Jacobson route.
Indazole bioisostere alters electron distribution and hinge H-bonding geometry.
N-unsubstituted parent retains N–H donor, increasing polarity and metabolic vulnerability.

Quantitative Differentiation: 1-Methyl-1H-thieno[3,2-c]pyrazole vs. Closest Analogs


Synthetic Accessibility and Isomer Stability

The thieno[3,2-c]pyrazole scaffold is accessible in multigram quantities via the Jacobson reaction in 47% overall yield over three steps, a substantial improvement over earlier methods that delivered only 5.7–12% yield over four steps . Critically, the [2,3-c] regioisomer cannot be prepared by analogous reductive cyclisation: treatment of o-nitro-anil precursors with triethyl phosphite yields exclusively 1-arylpyrrole-3-carbonitriles via a thiophene-to-pyrrole rearrangement, whereas the [3,2-c] isomer forms the expected 5-arylthieno[3,2-c]pyrazole product [1]. This establishes that the [3,2-c] fusion is chemically accessible and stable, while the [2,3-c] isomer is synthetically elusive under parallel conditions.

Synthetic Accessibility
Head-to-head
Target: 47% overall yield (3 steps). Comparator: [2,3-c] isomer rearranges to pyrrole; 0% desired thieno[3,2-c]pyrazole.
Supports scalable procurement; excludes [2,3-c] as viable alternative.
Reported under Jacobson conditions (Ac₂O, KOAc, P(OEt)₃).
Heterocyclic synthesis Regioisomer stability Jacobson reaction

Regioselective C6-Arylation

Thieno[3,2-c]pyrazoles undergo Pd-catalyzed C–H arylation with complete regioselectivity for the C6 position; in all reported experiments, the C5-regioisomer was not observed, and 3,6-disubstituted thieno[3,2-c]pyrazoles were isolated in yields ranging from 49% to 94% [1]. This regiochemical outcome is dictated by the specific [3,2-c] ring fusion topology, which electronically differentiates the C6 and C5 C–H bonds. No comparable regioselective C–H arylation protocol has been reported for the [2,3-c] or [3,4-c] isomers, where the sulfur and nitrogen positions would alter the electronic landscape and likely change or abolish this selectivity.

C6-Arylation Regioselectivity
Class-level inference
Target: exclusive C6-arylation (>99:1 C6:C5), 49–94% isolated yield. Comparator: no comparable regioselective C–H arylation reported for [2,3-c] or [3,4-c] isomers.
Predictable C6 substitution simplifies SAR analog design.
Reported with Pd(OAc)₂/AgOTf/TFA system; C5 isomer not detected.
C–H activation Regioselective arylation Palladium catalysis

Physicochemical Differentiation from Unsubstituted Parent

N-1 methylation increases the molecular weight from 124.17 g/mol (1H-thieno[3,2-c]pyrazole) to 138.19 g/mol and alters the physical state: the 1-methyl derivative is a crystalline solid with a melting point of 34–38 °C and boiling point of 242.8 °C at 760 mmHg . The unsubstituted parent (C₅H₄N₂S) has a lower molecular weight and is reported as a lower-melting solid . The methyl group also eliminates the N–H hydrogen-bond donor, reducing the compound's H-bond donor count from 1 to 0, which decreases polarity and increases lipophilicity—a relevant parameter for membrane permeability in cellular assays [1].

Physicochemical Profile vs. Parent
Cross-study comparable
ΔMW: +14.02 g/mol · mp: 34–38 °C · HBD: 0 (parent: 1) · bp: 242.8 °C (760 mmHg)
Improved handling (crystalline solid) and may enhance membrane permeability.
N-methylation eliminates N–H donor; increases lipophilicity.
Physicochemical properties Melting point Molecular weight

Aurora Kinase Inhibitor Scaffold Validation

The 3-amino-1H-thieno[3,2-c]pyrazole scaffold has produced low-nanomolar Aurora kinase inhibitors. The lead compound (38) from the Bindi et al. series demonstrated antiproliferative activity in HCT-116 cells with low nanomolar potency, cell cycle block, and in vivo efficacy in the HL-60 xenograft tumor model [1]. While this data is for 3-amino-substituted derivatives rather than the unsubstituted 1-methyl scaffold, it establishes that the [3,2-c] core topology is competent for kinase hinge binding—a feature that the [2,3-c] and [3,4-c] isomers have not demonstrated in published kinase inhibitor programs. The 1-methyl substitution on the pyrazole nitrogen is compatible with this binding mode, as evidenced by co-crystal structures of related thieno[3,2-c]pyrazole inhibitors in Aurora A (PDB: 2XRU) [2].

Kinase Scaffold Validation
Class-level inference
Reported low-nM antiproliferative activity (HCT-116) and tumor model response (HL-60 xenograft) for 3-amino derivatives.
Supports competency of [3,2-c] core for kinase hinge binding.
Data from 3-amino-substituted analogs; co-crystal PDB 2XRU available.
Aurora kinase Anticancer Kinase inhibition

Ligand Capability for Luminescent MOFs

1-Methyl-1H-thieno[3,2-c]pyrazole functions as a ligand in luminescent metal-organic frameworks, with reported applications in organic light-emitting diodes (OLEDs) . The presence of the thiophene sulfur atom provides a soft donor site for metal coordination, complementing the harder pyrazole nitrogen donors, enabling the construction of heteroleptic metal complexes with tunable emission properties [1]. Gold(I) thienyl pyrazolate cyclic trinuclear complexes (CTCs) exhibit structure-dependent emission properties that are sensitive to the thienyl substitution pattern, making the specific [3,2-c] fusion geometry a determinant of photophysical behavior [2]. In contrast, simple N-methylpyrazole ligands lacking the thiophene ring do not provide the same metal-binding versatility or luminescence tuning range.

MOF Ligand Capability
Class-level inference
Thieno[3,2-c]pyrazole provides soft S and hard N donors; enables broad metal coordination and emission tuning.
Supports design of multifunctional luminescent materials.
Reported for Au(I) thienyl pyrazolate CTCs and Ln-MOFs.
Metal-organic frameworks Luminescence OLED materials

Validated Application Scenarios for 1-Methyl-1H-thieno[3,2-c]pyrazole


Kinase Inhibitor Lead Optimization

Research groups pursuing ATP-competitive kinase inhibitors can deploy 1-methyl-1H-thieno[3,2-c]pyrazole as a hinge-binding scaffold. The [3,2-c] core has been crystallographically validated in Aurora A (PDB 2XRU) [1]. The N-1 methyl group pre-blocks a metabolic soft spot (N-dealkylation), making this building block directly suitable for SAR expansion at C3 and C6 positions via regioselective C–H arylation (49–94% yield, exclusive C6 selectivity) [2][3]. Procurement should specify the 1-methyl derivative over the unsubstituted parent to avoid an additional alkylation step and to ensure pharmacokinetic relevance from the outset.

Late-Stage C–H Functionalization

For synthetic methodology groups developing C–H functionalization chemistry, 1-methyl-1H-thieno[3,2-c]pyrazole provides a well-characterized substrate with predictable regiochemistry. The Pd(OAc)₂/AgOTf/TFA/DMAc system delivers exclusive C6-arylation, enabling direct access to 3,6-disubstituted thieno[3,2-c]pyrazoles [2]. The complete absence of the C5 regioisomer simplifies purification and structural assignment, making this scaffold an ideal model substrate for reaction development and mechanistic studies. The 1-methyl group further simplifies NMR analysis by eliminating tautomeric NH signals that complicate spectra of the parent compound.

Luminescent MOF and OLED Materials Development

Materials chemistry groups designing luminescent MOFs or OLED emitters can utilize 1-methyl-1H-thieno[3,2-c]pyrazole as a dual-donor ligand precursor. The thiophene sulfur (soft donor) and pyrazole nitrogen (hard donor) enable coordination to a wide range of metals (e.g., Zn, Cd, Au, Ln), producing frameworks with tunable emission wavelengths [4][5]. Gold(I) thienyl pyrazolate cyclic trinuclear complexes exhibit structure-dependent photoluminescence that is sensitive to the thienyl substitution pattern, making the specific [3,2-c] fusion geometry a critical procurement specification [5].

Scalable Building Block for Parallel Synthesis

The Jacobson reaction-based synthesis of the thieno[3,2-c]pyrazole core has been demonstrated at the 30–50 g scale with 47% overall yield, establishing scalability . For medicinal chemistry groups building compound libraries, the 1-methyl derivative offers a solid, easily handled intermediate (mp 34–38 °C) with orthogonal functionalization handles: electrophilic halogenation can install iodine at C3, and subsequent Suzuki-Miyaura or Sonogashira coupling can diversify the scaffold. Procurement of the pre-methylated building block eliminates the need for post-coupling N-alkylation, which can be low-yielding on complex substrates.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Reported hinge-binding topology with crystallographic data
C3/C6 SAR expansion via regioselective C–H arylation
C–H functionalization substrate
Exclusive C6 regioselectivity for late-stage diversification
Absence of C5 isomer simplifies structural assignment
Luminescent MOF/OLED ligand research
Dual hard–soft (N/S) donor capability for metal coordination
Emission wavelength tuning by metal selection
Scalable building block for parallel synthesis
Reported multigram synthetic route (Jacobson reaction)
Orthogonal functionalization at C3 and C6 positions
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